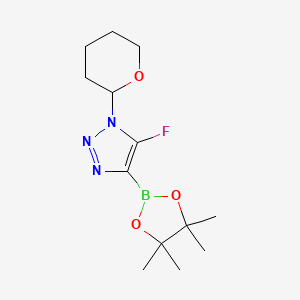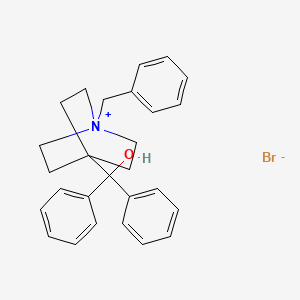
1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide is a quaternary ammonium compound with the molecular formula C27H30BrNO. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is also referred to as Umeclidinium Bromide Impurity 11 .
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide involves several stepsThe reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve bulk custom synthesis and procurement .
Analyse Chemischer Reaktionen
1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reference standard and impurity in the synthesis of other compounds.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide involves its interaction with muscarinic receptors. As a muscarinic antagonist, it inhibits the action of acetylcholine on these receptors, leading to bronchodilation and relief of respiratory symptoms . The molecular targets include muscarinic receptors in the respiratory tract, and the pathways involved are related to the inhibition of acetylcholine-mediated bronchoconstriction .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide can be compared with other similar compounds, such as:
Umeclidinium Bromide: A long-acting muscarinic antagonist used in the treatment of COPD.
Tiotropium Bromide: Another muscarinic antagonist with similar applications in respiratory medicine.
Aclidinium Bromide: Used for the maintenance treatment of COPD, similar to umeclidinium bromide.
The uniqueness of this compound lies in its specific chemical structure and its role as an impurity in the synthesis of other compounds .
Eigenschaften
CAS-Nummer |
869113-10-0 |
|---|---|
Molekularformel |
C27H30BrNO |
Molekulargewicht |
464.4 g/mol |
IUPAC-Name |
(1-benzyl-1-azoniabicyclo[2.2.2]octan-4-yl)-diphenylmethanol;bromide |
InChI |
InChI=1S/C27H30NO.BrH/c29-27(24-12-6-2-7-13-24,25-14-8-3-9-15-25)26-16-19-28(20-17-26,21-18-26)22-23-10-4-1-5-11-23;/h1-15,29H,16-22H2;1H/q+1;/p-1 |
InChI-Schlüssel |
YOFHBDQMAPWLGH-UHFFFAOYSA-M |
Kanonische SMILES |
C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CC5=CC=CC=C5.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


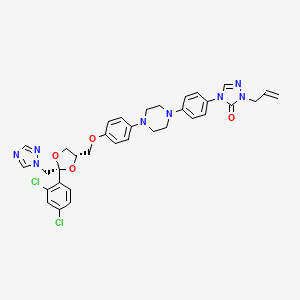
![benzyl N-[1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B13404540.png)
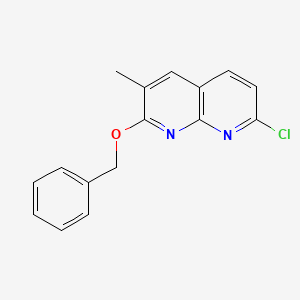





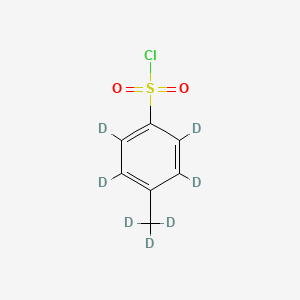
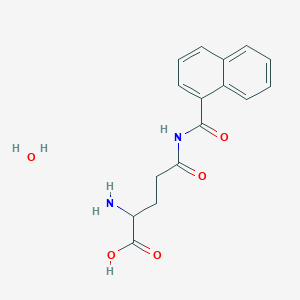

![N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide](/img/structure/B13404594.png)
